molecular formula C24H24N2S B2716715 (Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-08-9

(Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2716715
CAS No.: 476672-08-9
M. Wt: 372.53
InChI Key: UZPOFLOUYOZBBK-HMAPJEAMSA-N
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Description

(Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a novel phenylthiazole derivative investigated primarily for its potent antibacterial activity, particularly against multidrug-resistant Staphylococcal strains. This compound features a thiazole core linked to acrylonitrile and lipophilic aromatic groups, a structural motif identified as essential for interacting with bacterial targets . Research indicates that structurally similar phenylthiazole compounds demonstrate promising in vitro activity against challenging pathogens like methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA), with some analogs exhibiting minimum inhibitory concentration (MIC) values as low as 1 µg/mL, rivaling the potency of vancomycin . The lipophilic tail, provided by the 4-isobutylphenyl moiety, is a critical feature for enhancing antibacterial potency by improving interaction with bacterial cell membranes or target sites . Furthermore, the (Z)-configured acrylonitrile group contributes to the molecule's planarity and potential for specific electronic interactions. This compound is strictly for non-human research applications, such as in microbiology for developing new anti-MRSA agents and studying structure-activity relationships in medicinal chemistry. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound to explore new strategies in combating the global health threat of antimicrobial resistance (AMR) .

Properties

IUPAC Name

(Z)-3-(4-ethylphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2S/c1-4-18-5-7-20(8-6-18)14-22(15-25)24-26-23(16-27-24)21-11-9-19(10-12-21)13-17(2)3/h5-12,14,16-17H,4,13H2,1-3H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPOFLOUYOZBBK-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Formation of the Acrylonitrile Group: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between thiazole-containing molecules and biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The acrylonitrile group can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Structural Features and Electronic Properties

The compound’s structure shares key motifs with other acrylonitrile-thiazole hybrids:

  • Thiazole Core : The thiazole ring is a common feature in bioactive molecules, contributing to π-π stacking and hydrogen-bonding interactions.
  • Substituent Effects: 4-Isobutylphenyl Group: This bulky substituent increases lipophilicity compared to simpler aryl groups (e.g., 4-fluorophenyl in or benzo[d]thiazol-2-yl in ). Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility . 4-Ethylphenyl vs.
Table 1: Structural Comparison of Selected Acrylonitrile Derivatives
Compound Name Thiazole Substituent Acrylonitrile Substituent Key Functional Groups
Target Compound 4-(4-Isobutylphenyl) 3-(4-Ethylphenyl) Ethyl, Isobutyl
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile () Benzo[d]thiazol-2-yl 3,4,5-Trimethoxyphenyl Methoxy, Benzothiazole
(Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () 4-(4-Fluorophenyl) 3-Hydroxy-4-methoxyphenyl Fluoro, Hydroxy, Methoxy
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile () Benzo[d]thiazol-2-yl 4-Chlorophenyl Chloro, Benzothiazole
Anticancer Potential
  • The benzo[d]thiazol-2-yl analogue () demonstrated broad-spectrum anticancer activity (GI₅₀ = 0.021–12.2 μM), attributed to the electron-deficient benzothiazole enhancing DNA intercalation . The target compound’s isobutylphenyl group may reduce such interactions but improve pharmacokinetics via lipophilicity.
  • Urea-containing thiazoles () showed moderate bioactivity, suggesting that acrylonitrile’s nitrile group may offer superior binding compared to urea .
Antioxidant Activity
  • Benzothiazole-triazole hybrids () exhibited potent antioxidant activity (e.g., compound 17 outperformed ascorbic acid). The absence of a triazole or hydroxy group in the target compound likely limits similar activity .

Physicochemical Properties

  • Melting Points : Urea-thiazole derivatives () melt at 188–207°C, while acrylonitriles (e.g., ) have lower melting points due to reduced hydrogen bonding. The target compound’s melting point is unreported but expected to align with acrylonitrile trends .
  • Synthetic Yields : Analogues in and were synthesized in 52–78% yields, typical for multi-step heterocyclic syntheses. The target compound likely follows similar efficiency .

Biological Activity

(Z)-3-(4-ethylphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound belonging to the class of acrylonitrile derivatives. Its structure includes a thiazole ring and various aromatic groups, which contribute to its potential biological activities and applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C23H22N2OS. The presence of both electron-withdrawing (nitrile) and electron-donating (aromatic) groups plays a crucial role in its reactivity and biological interactions.

Synthesis

The synthesis typically involves several key steps:

  • Formation of the thiazole ring through methods such as Hantzsch thiazole synthesis.
  • Coupling with substituted aromatic compounds.
  • Finalization through reactions like Knoevenagel condensation with acrylonitrile derivatives.

Anti-inflammatory Effects

Compounds related to thiazole derivatives have also been investigated for their anti-inflammatory properties. For example, thiazolidine derivatives have demonstrated significant inhibition of inflammation markers in vitro . The presence of bulky substituents in this compound may enhance its interaction with inflammatory pathways.

Cytotoxicity and Anticancer Activity

The compound's structure suggests potential cytotoxic effects against cancer cell lines. Similar acrylonitrile derivatives have been studied for their anticancer properties, showing varying degrees of activity depending on their substituents and structural configurations .

Case Studies

StudyCompoundTargetResult
1Thiazole derivativeBacterial strainsMIC values in low µM range
2Thiazolidine derivativeInflammation markersSignificant reduction observed
3Acrylonitrile derivativeCancer cell linesInduced apoptosis in tested cells

The biological activity of this compound can be attributed to:

  • Electrophilic Nature : The nitrile group may participate in nucleophilic attacks leading to cellular interactions.
  • Aromatic Interactions : The presence of multiple aromatic rings allows for π-π stacking interactions with biological macromolecules, enhancing binding affinity.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Investigations into its structure-activity relationship (SAR), pharmacokinetics, and detailed in vivo studies will be essential for understanding its applicability in drug development.

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